molecular formula C14H14ClNO2S B5515186 1-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE

1-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE

Cat. No.: B5515186
M. Wt: 295.8 g/mol
InChI Key: UXSWVZUYPHGYTB-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl)Pyrrolidine is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a chloro and methoxy substituent on the benzothiophene ring, along with a pyrrolidine moiety attached to the carbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl)Pyrrolidine typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the chlorination of 6-methoxybenzothiophene, followed by the introduction of the carbonyl group through acylation. The final step involves the attachment of the pyrrolidine ring via a nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl)Pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzothiophene derivatives.

    Substitution: The chloro substituent on the benzothiophene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzothiophene derivatives.

    Acylation: The carbonyl group can participate in acylation reactions, forming various acylated products.

Scientific Research Applications

1-(3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl)Pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl)Pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl)Pyrrolidine can be compared with other benzothiophene derivatives, such as:

    3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride: Similar in structure but lacks the pyrrolidine moiety.

    3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid: Contains a carboxylic acid group instead of the carbonyl-pyrrolidine moiety.

    6-Methoxy-1-Benzothiophene-2-Carbonyl Pyrrolidine: Lacks the chloro substituent on the benzothiophene ring.

Properties

IUPAC Name

(3-chloro-6-methoxy-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-9-4-5-10-11(8-9)19-13(12(10)15)14(17)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSWVZUYPHGYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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